REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[NH2:6].Br[CH2:17][CH2:18][OH:19]>>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]([NH:6][CH2:17][CH2:18][OH:19])[CH:7]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:9]=1
|
Name
|
|
Quantity
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4.6 g
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Type
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reactant
|
Smiles
|
FC(C=1C=C(N)C=C(C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
BrCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was poured into water
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (33% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)NCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |